molecular formula C12H17BO4 B1454619 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid CAS No. 1256358-77-6

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Cat. No. B1454619
CAS RN: 1256358-77-6
M. Wt: 236.07 g/mol
InChI Key: CLQFACNULRLNIC-UHFFFAOYSA-N
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Description

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is a chemical compound with the CAS Number: 1256358-77-6 . It has a molecular weight of 236.08 and its IUPAC name is 2-[(tetrahydro-2H-pyran-4-yloxy)methyl]phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BO4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11,14-15H,5-9H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.08 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Benzoxaboroles: Versatility in Application

Benzoxaboroles, derivatives of phenylboronic acids, have found their applications extending beyond mere chemical intermediates. Their unique properties have led to their exploration in organic synthesis, serving as both building blocks and protective groups. Interestingly, certain benzoxaboroles have exhibited biological activities and are currently under clinical trials. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, showcasing their multifaceted applications in scientific research (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Electrochemical Biosensors: A Leap in Sensing Technology

Phenylboronic acid derivatives have revolutionized the field of electrochemical biosensors. Their selective binding to 1,2- and 1,3-diols allows for the construction of glucose sensors, exploiting this specificity for blood glucose monitoring. The versatility of phenylboronic acid-modified electrodes extends to the detection of glycoproteins and other compounds, demonstrating the wide-ranging applications of these derivatives in medical diagnostics and sensor technologies (Anzai, 2016).

Drug Delivery Systems: Innovations in Therapeutics

The development of pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery underscores the innovative applications of phenylboronic acid derivatives. These systems are tailored for targeted drug release in response to specific physiological conditions, such as the acidic environment of tumor cells or the presence of glucose in diabetic therapy. This approach not only enhances the efficacy of drug delivery but also minimizes side effects, marking a significant advancement in therapeutic strategies (Sato, Yoshida, Takahashi, & Anzai, 2011).

properties

IUPAC Name

[2-(oxan-4-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQFACNULRLNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165476
Record name Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256358-77-6
Record name Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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